4-{[9-(Oxolan-3-yl)-8-[(2,4,6-trifluorophenyl)amino]purin-2-yl]amino}cyclohexan-1-ol
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Overview
Description
Tanzisertib, also known as CC-930, is a potent, orally active, and specific inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are members of the mitogen-activated protein kinase (MAPK) family, which regulate various physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death. Tanzisertib has been investigated for its potential therapeutic applications in treating fibrosis, discoid lupus erythematosus, pulmonary fibrosis, and other interstitial lung diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tanzisertib involves multiple steps, starting with the preparation of the core structure, which includes a purine moietyThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Tanzisertib follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, purification techniques such as crystallization and chromatography, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Tanzisertib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a tool compound to study JNK signaling pathways and their role in cellular processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a therapeutic agent for treating fibrosis, discoid lupus erythematosus, pulmonary fibrosis, and other interstitial lung diseases.
Mechanism of Action
Tanzisertib exerts its effects by specifically inhibiting JNKs, which are involved in various signaling pathways. The compound binds to the ATP-binding site of JNKs, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the JNK signaling cascade, leading to reduced inflammation, cell proliferation, and apoptosis. The molecular targets include JNK1, JNK2, and JNK3, with varying degrees of selectivity .
Comparison with Similar Compounds
Tanzisertib is compared with other JNK inhibitors such as SP600125 and AS-602801. While SP600125 is a potent pan-JNK inhibitor, it lacks selectivity and inhibits other MAPKs like p38 and ERK. AS-602801 is another JNK inhibitor with better selectivity but still has off-target effects. Tanzisertib stands out due to its higher selectivity for JNKs and better pharmacokinetic properties .
List of Similar Compounds
- SP600125
- AS-602801
- JNK-IN-8
- SR-3306
Properties
IUPAC Name |
4-[[9-(oxolan-3-yl)-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLGMOPHJQDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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